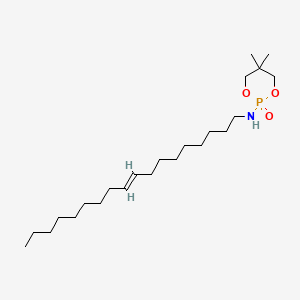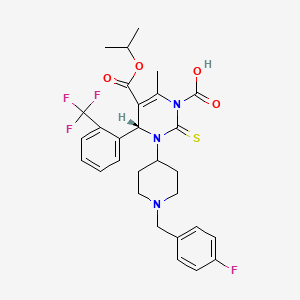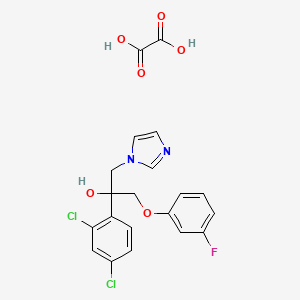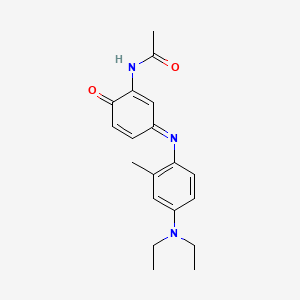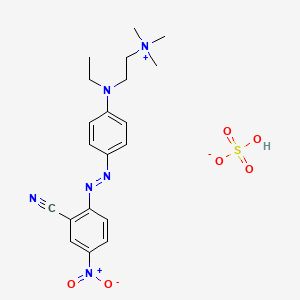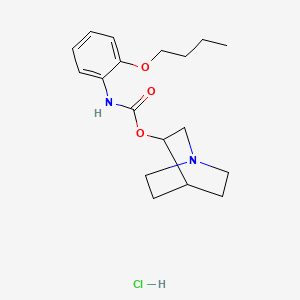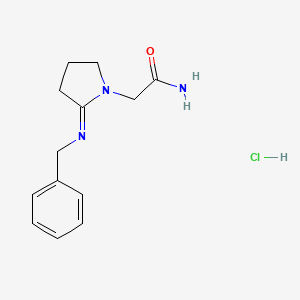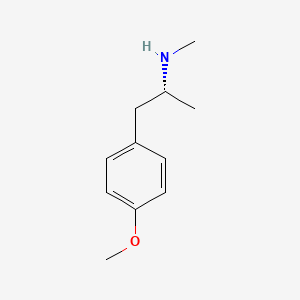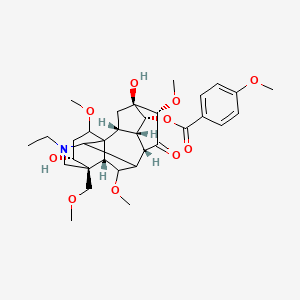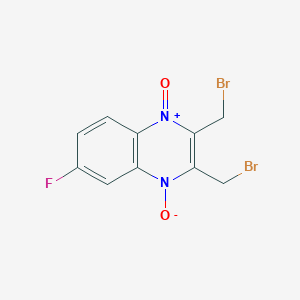
Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromomethyl and fluoro substituents in the quinoxaline ring enhances its reactivity and biological properties.
準備方法
The synthesis of Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide typically involves the bromination of 2,3-dimethylquinoxaline 1,4-dioxide. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, and a base like triethylamine. The reaction conditions are carefully controlled to ensure the selective bromination at the 2 and 3 positions of the quinoxaline ring. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity .
化学反応の分析
Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have enhanced biological activity.
Reduction: Reduction reactions can convert the N-oxide group to an amine, altering the compound’s reactivity and biological properties.
Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. .
科学的研究の応用
Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: The compound has been studied for its antibacterial, antifungal, and antiparasitic properties. It shows promise in the development of new antimicrobial agents.
Medicine: Quinoxaline derivatives are being explored for their anticancer properties. The compound’s ability to interact with DNA and inhibit cell proliferation makes it a potential candidate for cancer therapy.
Industry: The compound is used in the development of new materials, such as dyes and fluorescent probes, due to its unique electronic properties
作用機序
The mechanism of action of Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide involves its interaction with cellular components, such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites in DNA, leading to DNA damage and inhibition of replication. This mechanism is particularly relevant in its anticancer and antimicrobial activities. The molecular targets and pathways involved include DNA polymerases, topoisomerases, and various enzymes involved in DNA repair .
類似化合物との比較
Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide can be compared with other quinoxaline derivatives, such as:
Quinoxaline, 2,3-bis(bromomethyl)-1,4-dioxide: Lacks the fluoro substituent, which may result in different reactivity and biological properties.
Quinoxaline, 2,3-dimethyl-1,4-dioxide: Lacks both the bromomethyl and fluoro substituents, leading to significantly different chemical and biological behavior.
Quinoxaline, 2,3-bis(chloromethyl)-6-fluoro-, 1,4-dioxide: The presence of chloromethyl groups instead of bromomethyl groups can alter the compound’s reactivity and biological activity. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological properties
特性
CAS番号 |
84044-36-0 |
|---|---|
分子式 |
C10H7Br2FN2O2 |
分子量 |
365.98 g/mol |
IUPAC名 |
2,3-bis(bromomethyl)-6-fluoro-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C10H7Br2FN2O2/c11-4-9-10(5-12)15(17)8-3-6(13)1-2-7(8)14(9)16/h1-3H,4-5H2 |
InChIキー |
JPIUMANCTCJJJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)N(C(=C([N+]2=O)CBr)CBr)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


